molecular formula C16H16N4O2 B1429545 Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate CAS No. 916486-06-1

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No. B1429545
M. Wt: 296.32 g/mol
InChI Key: RRQRYXWYEZKEBT-UHFFFAOYSA-N
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Patent
US08546567B2

Procedure details

30 g (95.4 mmol) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were initially charged and suspended in 150 ml of ethanol. 53.9 g of methylamine solution in ethanol (8 M) were added to this suspension which was heated to from 75° C. to 80° C. in an autoclave for 4 h. After concentration and washing with ethanol, 29.7 g of ethyl 2-(2-methylamino-pyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (97.6 HPLC area %). LCMS: [M+H]⊕ 297.12
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][CH:11]=3)[CH:5]=[CH:4][N:3]=1.[CH3:22][NH2:23]>C(O)C>[CH3:22][NH:23][C:2]1[N:7]=[C:6]([C:8]2[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:12][CH:11]=3)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Step Two
Name
Quantity
53.9 g
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to from 75° C. to 80° C. in an autoclave for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
WASH
Type
WASH
Details
washing with ethanol

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CC(=N1)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.